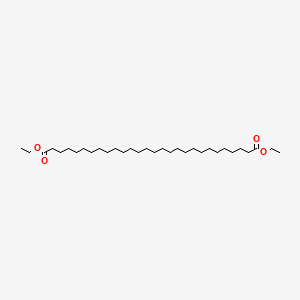
Diethyl octacosanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl octacosanedioate is an organic compound with the molecular formula C32H62O4. It is an ester derived from octacosanedioic acid and ethanol. This compound is known for its long carbon chain, which imparts unique physical and chemical properties. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl octacosanedioate can be synthesized through the esterification of octacosanedioic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Octacosanedioic acid+2EthanolH2SO4Diethyl octacosanedioate+2Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of azeotropic distillation can help remove water from the reaction mixture, driving the equilibrium towards the formation of the ester.
化学反応の分析
Types of Reactions
Diethyl octacosanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to octacosanedioic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed
Hydrolysis: Octacosanedioic acid and ethanol.
Reduction: Octacosanediol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
Diethyl octacosanedioate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of long-chain diacids and diols, which are important intermediates in polymer chemistry.
Biology: Studied for its potential role in lipid metabolism and as a model compound for understanding the behavior of long-chain fatty acid esters.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a plasticizer in the manufacturing of flexible plastics.
作用機序
The mechanism of action of diethyl octacosanedioate in biological systems involves its hydrolysis to octacosanedioic acid and ethanol. The octacosanedioic acid can then participate in various metabolic pathways, including β-oxidation, where it is broken down to produce energy. The long carbon chain of this compound allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
Diethyl octadecanedioate: Similar in structure but with a shorter carbon chain (C22H42O4).
Diethyl hexadecanedioate: Another similar compound with an even shorter carbon chain (C20H38O4).
Uniqueness
Diethyl octacosanedioate is unique due to its exceptionally long carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain esters. This long chain length makes it particularly useful in applications requiring high molecular weight compounds, such as in the synthesis of specialty polymers and in studies of lipid metabolism.
特性
分子式 |
C32H62O4 |
|---|---|
分子量 |
510.8 g/mol |
IUPAC名 |
diethyl octacosanedioate |
InChI |
InChI=1S/C32H62O4/c1-3-35-31(33)29-27-25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-28-30-32(34)36-4-2/h3-30H2,1-2H3 |
InChIキー |
ZCXWYHBEPBQDAD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine](/img/structure/B12960797.png)






![7-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12960827.png)
![tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12960835.png)


